
(2E,4E)-3-Hydroxy-5-(4-hydroxyphenyl)-2-((E)-3-(4-hydroxyphenyl)acryloyl)-N-phenylpenta-2,4-dienamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,4E)-3-Hydroxy-5-(4-hydroxyphenyl)-2-((E)-3-(4-hydroxyphenyl)acryloyl)-N-phenylpenta-2,4-dienamide is a complex organic compound characterized by multiple hydroxyphenyl groups and conjugated double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-3-Hydroxy-5-(4-hydroxyphenyl)-2-((E)-3-(4-hydroxyphenyl)acryloyl)-N-phenylpenta-2,4-dienamide typically involves multi-step organic reactions. One common approach includes the use of Diels-Alder reactions followed by oxidation and subsequent functional group modifications . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
化学反应分析
Types of Reactions
(2E,4E)-3-Hydroxy-5-(4-hydroxyphenyl)-2-((E)-3-(4-hydroxyphenyl)acryloyl)-N-phenylpenta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy groups to carbonyl groups.
Reduction: This can reduce the double bonds to single bonds.
Substitution: The hydroxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce saturated derivatives of the original compound.
科学研究应用
(2E,4E)-3-Hydroxy-5-(4-hydroxyphenyl)-2-((E)-3-(4-hydroxyphenyl)acryloyl)-N-phenylpenta-2,4-dienamide has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of conjugated systems.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
作用机制
The mechanism of action of (2E,4E)-3-Hydroxy-5-(4-hydroxyphenyl)-2-((E)-3-(4-hydroxyphenyl)acryloyl)-N-phenylpenta-2,4-dienamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyphenyl groups can participate in hydrogen bonding and other interactions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
(2E,4E)-3-Hydroxy-5-(4-hydroxyphenyl)-2-((E)-3-(4-hydroxyphenyl)acryloyl)-N-phenylpenta-2,4-dienamide: Similar in structure but may have different substituents or functional groups.
Quercetin: A flavonoid with similar hydroxyphenyl groups but a different overall structure.
Curcumin: Another compound with conjugated double bonds and hydroxyphenyl groups, known for its anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyphenyl groups and conjugated double bonds, which confer distinct chemical and biological properties
属性
分子式 |
C26H21NO5 |
|---|---|
分子量 |
427.4 g/mol |
IUPAC 名称 |
(2E,4E)-3-hydroxy-5-(4-hydroxyphenyl)-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-N-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C26H21NO5/c28-21-12-6-18(7-13-21)10-16-23(30)25(26(32)27-20-4-2-1-3-5-20)24(31)17-11-19-8-14-22(29)15-9-19/h1-17,28-30H,(H,27,32)/b16-10+,17-11+,25-23+ |
InChI 键 |
SJTBAEVBGCSWQY-GLHVWVKTSA-N |
手性 SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C(\C=C\C2=CC=C(C=C2)O)/O)/C(=O)/C=C/C3=CC=C(C=C3)O |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C(=C(C=CC2=CC=C(C=C2)O)O)C(=O)C=CC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


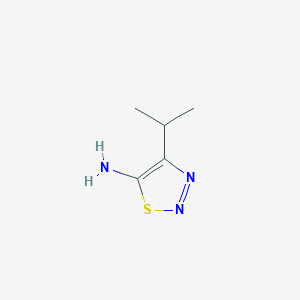
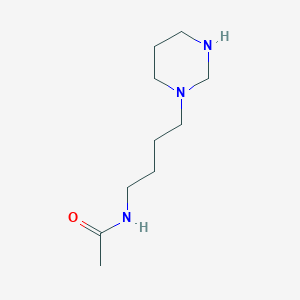
![2-(2-(Dimethylamino)ethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13326173.png)
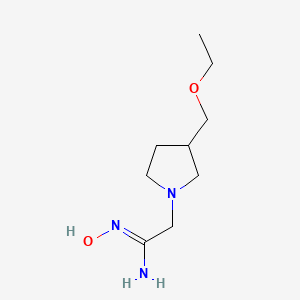
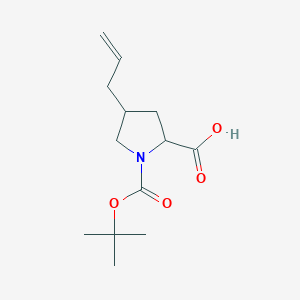
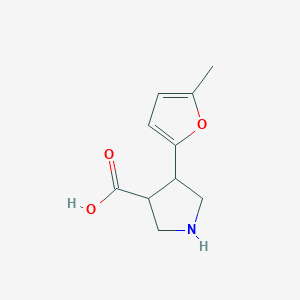
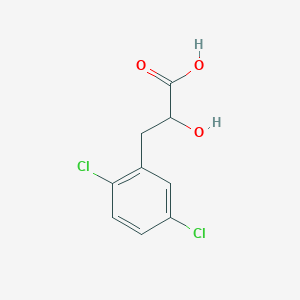
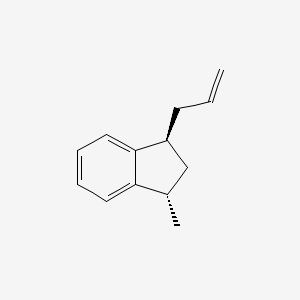
![4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol](/img/structure/B13326211.png)
![1-Oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride](/img/structure/B13326230.png)
![2,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13326236.png)

![4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13326249.png)
![6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13326250.png)
